molecular formula C10H14N2O B8616215 Picolinic acid t-butylamide CAS No. 71653-50-4

Picolinic acid t-butylamide

Cat. No. B8616215
Key on ui cas rn: 71653-50-4
M. Wt: 178.23 g/mol
InChI Key: IDSCGIREUASONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05668141

Procedure details

To a cooled solution of picolinic acid (3.6 g, 29.2 mmole, Aldrich) and triethylamine (8 mL, 57.4 mmole) in 80 mL of methylene chloride at 0° C. was added pivaloyl chloride (3.8 mL, 30.8 mmole). The mixture was stirred for 1 hour at 0° C., t-butylamine (4.0 mL, 38.1 mmole) was added, and stirring was continued for 1 hour at 0° C. and 1 hour at room temperature. Saturated NaHCO3 (30 mL) was added, the layers were separated, and the aqueous layer was extracted with methylene chloride (2×30 mL). The combined organic solutions were dried and concentrated, and the residue was chromatographed in silica gel, eluting with 30 to 60% ethyl acetate in hexane, to provide 5.2 g of the title compound as an oil. MS: 179 (M+H)+ ; 1H NMR (CDCl3) δ: 8.52 (m, (1H), 8.18 (dm, J=7.5 Hz, 1H), 8.0 (s, br, 1H), 7.84 (dt, J=7.5, 1.5 Hz, 1H), 7.40 (ddd, J=7.5, 5.0, 1.5 Hz, 1H), 1.50 (s, 9H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C.[C:24]([NH2:28])([CH3:27])([CH3:26])[CH3:25].C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:24]([NH:28][C:7](=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)([CH3:27])([CH3:26])[CH3:25] |f:4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour at 0° C. and 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (2×30 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic solutions were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed in silica gel
WASH
Type
WASH
Details
eluting with 30 to 60% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)NC(C1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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